molecular formula C17H17N3O3S B2632202 3,5-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851977-86-1

3,5-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No.: B2632202
CAS No.: 851977-86-1
M. Wt: 343.4
InChI Key: GXZCQEGBNTVIDI-UHFFFAOYSA-N
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Description

Introduction to 3,5-Dimethoxy-N'-(4-Methyl-1,3-Benzothiazol-2-yl)Benzohydrazide

Chemical Classification and Structural Significance

This compound is classified as a hydrazone derivative within the broader family of heterocyclic compounds . Its structure integrates two critical pharmacophores: a benzothiazole ring and a benzohydrazide backbone , differentiated by methoxy (–OCH₃) and methyl (–CH₃) substituents at specific positions. The molecular formula, C₁₇H₁₇N₃O₃S, reflects a conjugated system that enhances stability and electronic delocalization.

Structural Features

The compound’s architecture comprises:

  • A 3,5-dimethoxybenzoyl group : The methoxy groups at positions 3 and 5 of the benzene ring donate electron density via resonance, modulating reactivity and solubility.
  • A 4-methylbenzothiazole moiety : The methyl group at position 4 of the benzothiazole ring introduces steric hindrance, potentially influencing binding interactions with biological targets.
  • A hydrazide linkage (–NH–NH–CO–) : This functional group enables tautomerism and participation in condensation reactions, critical for its synthetic versatility.

Table 1: Key Structural Attributes

Attribute Description Significance
Methoxy Substituents –OCH₃ groups at positions 3 and 5 of the benzene ring Enhance electron density; improve solubility in polar solvents.
Methyl-Benzothiazole –CH₃ at position 4 of the benzothiazole ring Modulates steric effects; stabilizes ring conformation.
Hydrazide Bond –NH–NH–CO– linkage between benzoyl and benzothiazole groups Facilitates tautomerization and metal coordination.

The synthetic pathway typically involves condensation reactions between 3,5-dimethoxybenzoic acid hydrazide and 2-hydrazino-4-methylbenzothiazole under reflux conditions. Catalysts such as carbodiimides or acid chlorides are employed to accelerate amide bond formation, followed by purification via column chromatography. This method yields products with >90% purity, as confirmed by HPLC and NMR analyses.

Reactivity and Functionalization

The compound exhibits three primary reactivity modes:

  • Nucleophilic substitution at the benzothiazole’s C-2 position, enabling the introduction of alkyl or aryl groups.
  • Coordination chemistry via the hydrazide nitrogen atoms, forming complexes with transition metals like Cu(II) and Fe(III).
  • Oxidation reactions at the sulfur atom in the benzothiazole ring, generating sulfoxide or sulfone derivatives.

These properties make it a versatile intermediate for synthesizing analogs with tailored biological activities, such as antimicrobial or anticancer agents.

Historical Context in Heterocyclic Compound Research

The development of this compound is rooted in the 19th-century exploration of heterocycles , particularly benzothiazoles and hydrazides. Key milestones include:

Evolution of Benzothiazole Chemistry
  • 1879 : Initial synthesis of benzothiazole by Auguste Laurent and Charles Gerhardt via the reaction of aniline with carbon disulfide, laying the groundwork for derivative synthesis.
  • 1930s : Discovery of benzothiazole’s fluorescence properties, spurring applications in dyes and sensors.
  • 2000s : Emergence of benzothiazole-based therapeutics, including antitumor agents like 2-(4-aminophenyl)benzothiazole.
Advances in Hydrazide Chemistry
  • 1894 : Emil Fischer’s pioneering work on hydrazones, demonstrating their utility in carbohydrate identification.
  • 1950s : Utilization of hydrazide derivatives as intermediates in antibiotic synthesis, notably isoniazid for tuberculosis treatment.
  • 2010s : Development of hydrazide-based bioconjugation strategies for antibody-drug conjugates (ADCs), leveraging pH-sensitive hydrazone bonds.

Table 2: Historical Timeline of Key Discoveries

Year Discovery/Advancement Impact on Compound Development
1879 Synthesis of benzothiazole Enabled modular derivatization of the benzothiazole core.
1894 Fischer’s hydrazone chemistry Provided foundational methods for hydrazide synthesis.
1952 Hydrazides in antitubercular agents Highlighted biological potential of hydrazide motifs.
2017 Hydrazone bioconjugation in ADCs Inspired applications in targeted drug delivery.

Properties

IUPAC Name

3,5-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-10-5-4-6-14-15(10)18-17(24-14)20-19-16(21)11-7-12(22-2)9-13(8-11)23-3/h4-9H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCQEGBNTVIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the condensation of 3,5-dimethoxybenzoic acid hydrazide with 4-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable condensing agent such as carbodiimides or acid chlorides under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and atom economy procedures are preferred. These methods utilize commercially available reagents and avoid the use of toxic solvents, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction between 3,5-dimethoxybenzohydrazide and 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction typically employs a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is purified via recrystallization or column chromatography. The molecular structure features a benzothiazole moiety linked to a benzohydrazide, with methoxy groups enhancing its lipophilicity and biological interactions.

Biological Activities

Research indicates that 3,5-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various bacterial strains. Its mechanism may involve inhibiting specific enzymes or disrupting essential cellular processes for bacterial growth. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. For example, hydrazones derived from similar structures have shown inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission and have implications in treating neurodegenerative diseases. The dual inhibition of these enzymes by related compounds suggests that this compound could also exhibit similar properties.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structural characteristics allow it to interact with various molecular targets involved in cancer cell proliferation. Further investigations are necessary to elucidate the specific pathways through which it exerts its effects.

Industrial Applications

In addition to its biological applications, this compound can be utilized in the development of new materials with specific properties such as fluorescence or conductivity. Its unique chemical structure makes it suitable for applications in organic electronics and photonic devices.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of related hydrazones demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the benzothiazole ring could enhance activity.
  • Enzyme Inhibition Studies : Research on hydrazone derivatives showed that compounds with similar structural motifs exhibited potent inhibition against acetylcholinesterase with IC50 values ranging from 46.8 to 137.7 µM. This suggests a potential pathway for further exploration of this compound as an enzyme inhibitor.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Spectroscopic Comparisons

Table 2: Spectral Data for Key Functional Groups

Compound Type C=O Stretch (cm⁻¹) C=N Stretch (cm⁻¹) NH Stretch (cm⁻¹) Notable NMR Signals Reference ID
Target Benzothiazole Derivative ~1640–1680 ~1577 ~3267–3471 Expected δ 7.5–8.0 (benzothiazole protons), δ 3.8–3.9 (OCH3)
Nitro-Substituted (7f) 1643 1577 3471 δ 7.34–7.41 (Ar-H), δ 3.28 (OCH3)
Quinolinone Derivative (7d) Not reported 1456 3267 δ 11.02 (CONH), δ 7.92 (quinolinone H)
Pyridinyl Derivative (HL2) ~1660 Not reported 3267 δ 7.92 (pyridinyl H), δ 3.8–3.9 (OCH3)

Key Observations:

  • C=O Stretching : The nitro-substituted derivative (7f) shows a lower C=O frequency (1643 cm⁻¹) than pyridinyl analogs (~1660 cm⁻¹), possibly due to electron-withdrawing effects enhancing conjugation .
  • C=N Stretching: The quinolinone derivative (7d) exhibits a lower C=N frequency (1456 cm⁻¹), indicating weaker bond strength compared to the target compound’s expected ~1577 cm⁻¹ .

Biological Activity

Overview

3,5-Dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C17H17N3O3S
  • Canonical SMILES: CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC(=C3)OC)OC

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological pathways. For instance, benzothiazole derivatives have been shown to inhibit dihydroorotase and DNA gyrase, which are vital for bacterial proliferation and survival .
  • Cell Signaling Modulation: It can interfere with cellular signaling pathways by interacting with receptors and modulating their activity. The methoxy groups enhance membrane permeability, facilitating cellular uptake.

Antibacterial Activity

Research indicates that benzothiazole derivatives exhibit significant antibacterial properties. For example:

  • Inhibition Studies: In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies:

  • Cell Viability Assays: In cell lines such as SH-SY5Y (neuroblastoma), the compound has shown protective effects against amyloid-beta-induced toxicity, improving cell viability significantly compared to control groups .

Antioxidant Activity

Benzothiazole derivatives are also noted for their antioxidant properties:

  • Oxidative Stress Reduction: The compound may help mitigate oxidative stress in cells by scavenging free radicals and enhancing cellular defense mechanisms .

Case Studies and Research Findings

StudyFocusFindings
Tratrat et al. (2022)Antibacterial ActivityCompounds exhibited MIC values of 25–50 μg/ml against Salmonella typhimurium and Klebsiella pneumonia; structure-activity relationship (SAR) studies indicated enhanced activity with specific substitutions on the benzothiazole ring .
Haroun et al. (2018)Antibacterial EfficacyBenzothiazole-based thiazolidinones showed significant inhibition against E. coli, outperforming standard antibiotics like kanamycin .
Recent Insights (2023)Antibacterial MechanismBenzothiazole derivatives were effective in inhibiting bacterial enzymes critical for DNA replication and cell wall synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide, and how can reaction conditions be monitored for efficiency?

  • Methodological Answer : The compound is synthesized via acid-catalyzed condensation of 4-methoxybenzohydrazide with methyl 2-formyl-3,5-dimethoxybenzoate under reflux conditions. Acetic acid is used as a catalyst, and the reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is recrystallized from methanol to yield colorless crystals (82% yield). Key parameters include reflux duration (3 hours) and solvent choice for recrystallization to ensure purity .

Q. What spectroscopic and crystallographic methods are employed to confirm the molecular structure?

  • Methodological Answer : X-ray crystallography is critical for structural elucidation, revealing dihedral angles between aromatic rings (e.g., 17.41° between C1–C6 and C9–C14 rings) and confirming the E-configuration of the azomethine bond (C=N, 1.269 Å). Intramolecular hydrogen bonds (N1–H1A···O5) and intermolecular interactions (C18–H18B···N2) are identified via crystallographic refinement. Spectroscopic techniques like NMR and IR validate functional groups, while elemental analysis confirms stoichiometry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity and interaction mechanisms of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations optimize the molecular geometry and compute electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking simulations assess binding affinities to biological targets (e.g., DNA topoisomerases or microbial enzymes) by analyzing hydrogen bonding and hydrophobic interactions. For instance, docking studies on analogous hydrazones reveal potential binding pockets in antimicrobial targets .

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